1-[4-(Aminomethyl)phenyl]piperidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h4-7H,1-3,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFLLQNIGPBMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 4 Aminomethyl Phenyl Piperidin 2 One
Approaches to the Synthesis of 1-[4-(Aminomethyl)phenyl]piperidin-2-one
The construction of this compound involves the formation of the core piperidin-2-one (δ-valerolactam) ring and the introduction of the aminomethylphenyl substituent at the nitrogen atom. Various synthetic routes can be envisaged, leveraging established methodologies in heterocyclic chemistry.
Reductive Cyclization Strategies in Piperidinone Formation
The formation of the 2-piperidinone ring, a δ-valerolactam, can be achieved through several cyclization strategies. One prominent method is the reductive cyclization of suitable acyclic precursors. For instance, δ-aminocarboxylic acids or their ester derivatives can undergo intramolecular cyclization to form the lactam. A key approach involves the reductive cyclization of γ-cyanocarboxylic esters or related compounds where the cyano group is reduced to an amine, which then undergoes spontaneous intramolecular aminolysis to yield the piperidinone ring. dtic.mil
Another related strategy is the intramolecular cyclization of δ-haloamides. dtic.mil In a hypothetical pathway applicable to the target molecule, a precursor like 5-(N-(4-(cyanophenyl))amino)pentanoic acid could be subjected to reduction. The cyano group would be reduced to an aminomethyl group, and the carboxylic acid would cyclize with the secondary amine to form the lactam ring. The choice of reducing agent is critical to selectively reduce the nitrile without affecting the carboxylic acid or other functional groups.
A general representation of lactam formation from δ-amino carboxylates is a foundational concept in the synthesis of 2-piperidones. mdma.ch
Reductive Amination Protocols for the Aminomethyl Moiety
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and is particularly effective for synthesizing amines from carbonyl compounds. wikipedia.orgsigmaaldrich.com This reaction converts a carbonyl group to an amine through an intermediate imine, which is then reduced. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this protocol would typically be employed to introduce the aminomethyl group onto the phenyl ring.
A plausible synthetic route would involve the reductive amination of a precursor aldehyde, such as 1-(4-formylphenyl)piperidin-2-one. This aldehyde can be reacted with ammonia (B1221849) or a protected ammonia equivalent in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out in a one-pot procedure under weakly acidic conditions, which facilitates imine formation. youtube.com This method offers a controlled way to introduce the primary amine, avoiding the over-alkylation issues often associated with direct alkylation of amines. masterorganicchemistry.com
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Key Features |
|---|---|
| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines/iminium ions in the presence of carbonyls; effective at mildly acidic pH. masterorganicchemistry.comchemistrysteps.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A milder and less toxic alternative to NaBH3CN; widely used for reductive aminations. masterorganicchemistry.com |
N-Alkylation and Acylation Reactions in Piperidine (B6355638) Derivative Synthesis
The bond between the phenyl ring and the piperidinone nitrogen is a key linkage in the target molecule. N-alkylation or N-acylation reactions are fundamental methods for forming such bonds. A direct approach could involve the N-arylation of piperidin-2-one with a suitable 4-(aminomethyl)phenyl halide or sulfonate, though such reactions can be challenging.
A more common strategy involves building the molecule by attaching the phenyl group to a precursor that subsequently forms the piperidinone ring. For example, one could start with 4-nitrobenzyl bromide and react it with a δ-aminopentanoate ester. The resulting secondary amine could then undergo intramolecular cyclization to form the piperidinone ring, followed by reduction of the nitro group to an amine and then conversion to the aminomethyl group.
Alternatively, N-alkylation of a pre-formed piperidine ring with an appropriate electrophile is a standard procedure. researchgate.net For instance, piperidin-2-one can be deprotonated with a suitable base like sodium hydride (NaH) to form the corresponding lactam anion, which then acts as a nucleophile to displace a leaving group on the phenyl ring, such as in 4-(bromomethyl)benzonitrile. Subsequent reduction of the nitrile would yield the final product. The choice of solvent, base, and temperature is crucial to optimize the yield and prevent side reactions. researchgate.net
Stereoselective Synthesis and Diastereomeric Control in Piperidinone Analogues
While the parent compound this compound is achiral, the introduction of substituents on the piperidinone ring creates stereocenters, necessitating stereoselective synthetic methods. nih.gov The development of stereocontrolled approaches to substituted piperidones is an active area of research, as the stereochemistry often has a profound impact on biological activity. mdma.ch
One strategy to achieve stereocontrol is through the use of chiral auxiliaries. For example, attaching a chiral auxiliary to the nitrogen atom can direct the stereochemical outcome of subsequent reactions that form the ring or introduce substituents. acs.org Another approach is the use of chiral catalysts in reactions such as asymmetric hydrogenation or cyclization. nih.gov
For instance, the tandem oxidation-cyclization-oxidation of unsaturated alcohol precursors can lead to 3-substituted 4-piperidinones. The subsequent reduction of the ketone can be controlled by the choice of reducing agent to selectively yield either cis- or trans-3,4-disubstituted piperidines with high diastereoselectivity. acs.org Similarly, a double aza-Michael reaction using a chiral amine can be employed to access chiral 2-substituted 4-piperidone (B1582916) building blocks. nih.govacs.org These principles can be adapted to the synthesis of chiral analogues of this compound.
Derivatization and Functionalization of this compound
The primary amino group of the aminomethyl moiety is a key site for derivatization, allowing for the synthesis of a wide range of analogues with potentially modulated biological properties.
Modification of the Aminomethyl Group and its Impact on Biological Activity
The aminomethyl group is a versatile handle for chemical modification. It can readily undergo reactions such as acylation, sulfonylation, alkylation, and reductive amination with various aldehydes and ketones to generate a library of derivatives. These modifications alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and basicity, which can significantly influence its biological activity. nih.gov
For example, acylation of the primary amine with different acyl chlorides or carboxylic acids would yield a series of amides. N-alkylation could produce secondary or tertiary amines. These structural changes can impact how the molecule interacts with biological targets. Research on other piperidine-containing compounds has shown that such modifications can drastically alter pharmacological profiles, including receptor binding affinity and selectivity. nih.gov
In a related context, the derivatization of N-(4-aminophenyl)piperidine has been used as a chemical tag to improve the detection of organic acids in mass spectrometry, highlighting the reactivity of the amino group on the phenylpiperidine scaffold. nih.govrowan.eduresearchgate.netnsf.gov While not a direct measure of biological activity, this demonstrates the chemical accessibility of the amino group for creating covalent linkages. Studies on highly functionalized piperidines have shown a correlation between their structural features, ability to interact with DNA, and their anticancer and free-radical scavenging activities, suggesting that modifications to the functional groups can tune these biological outcomes. nih.gov
Table 2: Potential Modifications of the Aminomethyl Group
| Reaction Type | Reagent Example | Functional Group Formed | Potential Impact |
|---|---|---|---|
| Acylation | Acetyl Chloride | Secondary Amide | Alters H-bonding, may reduce basicity. |
| Sulfonylation | Methanesulfonyl Chloride | Sulfonamide | Introduces a strong H-bond acceptor. |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Increases steric bulk, alters basicity. |
Substitutions on the Phenyl Ring and their Chemical Consequences
The phenyl ring of this compound serves as a versatile scaffold for chemical modification. The introduction of various substituents onto this aromatic ring can significantly alter the electronic properties, reactivity, and potential for further chemical transformations of the entire molecule. Research into related aryl-piperidine and aryl-piperazine structures has demonstrated that the nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a critical role in directing the outcomes of subsequent reactions.
For instance, in synthetic pathways involving intramolecular cyclization reactions, the electronic nature of substituents on the aryl ring can be a determining factor. Studies on related compounds have shown that strong electron-releasing groups, such as a methoxy (B1213986) (-OCH3) group, can lead to the formation of hydrolyzed derivatives instead of the desired cyclized piperidines. nih.gov Conversely, the presence of a strong electron-withdrawing group like a nitro (-NO2) group can deactivate the ring to such an extent that it fails to participate in the reaction at all. nih.gov
These observations highlight the chemical consequences of substitution, where modulating the electron density of the phenyl ring directly impacts the feasibility and outcome of synthetic steps. The strategic placement of substituents is therefore a key consideration in the design of multi-step syntheses involving aryl-piperidine scaffolds.
In the context of developing compounds with specific functional properties, phenyl ring substitution is a common strategy. A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates were prepared to explore structure-activity relationships. nih.gov In this series, the introduction of a trifluoromethyl (-CF3) group, a potent electron-withdrawing group, onto the phenyl ring was a key feature in some of the most active analgesic compounds. nih.gov This indicates that the electronic modifications brought about by such substituents can have profound effects on the molecule's interactions.
The following table summarizes the influence of different phenyl ring substituents on the chemical behavior of related aryl-piperidine structures.
| Substituent | Type | Chemical Consequence | Reference |
| Methoxy (-OCH3) | Electron-Donating | Promoted formation of hydrolyzed byproducts in reductive hydroamination/cyclization reactions. | nih.gov |
| Nitro (-NO2) | Electron-Withdrawing | Inhibited participation in reductive hydroamination/cyclization reactions. | nih.gov |
| Trifluoromethyl (-CF3) | Electron-Withdrawing | Feature in compounds with marked analgesic activity, suggesting significant alteration of molecular properties. | nih.gov |
Alterations to the Piperidin-2-one Core Structure
The piperidin-2-one core is a fundamental structural feature, and its modification represents a significant avenue for creating novel analogs with distinct chemical properties. Alterations can include the introduction of substituents at various positions on the heterocyclic ring, changes to the ring's conformation, or the incorporation of more complex features like spirocyclic systems. beilstein-journals.org These modifications are often pursued to explore new chemical space and to overcome synthetic challenges, such as the difficulty in creating certain substitution patterns. googleapis.com
One area of focus has been the synthesis of piperidones with substituents at the C-2 position (adjacent to the ring nitrogen), which are generally less accessible than their 2,6-disubstituted counterparts. googleapis.comnih.gov The development of concise, high-yielding reactions like the double aza-Michael reaction has provided efficient methods to access chiral 2-substituted 4-piperidone building blocks, which can then be converted into a variety of derivatives. nih.gov
Further modifications include the introduction of heteroatoms or functional groups onto the piperidine ring. For example, methods have been developed for the electrophilic fluorination of protected enamines derived from piperidines, leading to the creation of 3-fluorinated piperidine analogs. researchgate.net Such structural changes fundamentally alter the character of the piperidinone core.
More complex alterations involve fusing or attaching other ring systems to the piperidinone core. A notable example is the introduction of a spirocyclic moiety, which can be achieved by designing a synthetic route that constructs the spiro ring system prior to the assembly of the piperidine ring itself. beilstein-journals.org This approach allows for the creation of structurally novel analogs with rigidified conformations. beilstein-journals.org
The table below details various alterations to the piperidinone core structure and the synthetic strategies employed.
| Alteration Type | Synthetic Approach | Outcome | Reference |
| Substitution at C-2 | Double aza-Michael reaction of divinyl ketones. | Access to chiral 2-substituted 4-piperidone building blocks. | nih.gov |
| Introduction of a Spirocyclic Moiety | Base-mediated intramolecular cyclization (Dieckmann reaction) followed by spiro ring construction prior to piperidine ring assembly. | Creation of novel analogs with a spirocyclic ring on the piperidinyl moiety. | beilstein-journals.org |
| Fluorination at C-3 | Electrophilic fluorination of 1-carbonyloxy and 1-sulfonyl 2-piperideines. | Generation of 3-fluoro-2-methoxypiperidines. | researchgate.net |
| General Substitution | Intramolecular reductive cyclization of monoxime of 1,5-diketones. | Diastereoselective preparation of polysubstituted N-hydroxypiperidines. | ajchem-a.com |
Structural Elucidation and Advanced Spectroscopic Characterization
Spectroscopic Analysis of 1-[4-(Aminomethyl)phenyl]piperidin-2-one and its Derivatives
Spectroscopic techniques are indispensable tools for probing the molecular structure, conformation, and electronic properties of chemical compounds. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, FT-Raman), Ultraviolet-Visible (UV-Vis) spectroscopy, and mass spectrometry in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the elucidation of connectivity and stereochemistry.
For piperidine-containing compounds, ¹H and ¹³C NMR chemical shifts are particularly sensitive to the conformation of the six-membered ring. The piperidine (B6355638) ring can adopt various conformations, with the chair form being the most stable. The orientation of substituents on the ring (axial vs. equatorial) significantly influences the chemical shifts of neighboring protons and carbons. For instance, in related piperidin-4-one systems, the chemical shifts of protons and carbons have been used to analyze the conformational and charge distribution on the molecule. researchgate.net
In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl ring, the aminomethyl group, and the piperidin-2-one ring. The aromatic protons would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons of the aminomethyl group would present a singlet, while the protons on the piperidin-2-one ring would exhibit more complex splitting patterns (triplets and multiplets) due to spin-spin coupling with adjacent protons.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the piperidin-2-one ring would be expected to resonate at a significantly downfield chemical shift. The chemical shifts of the carbons within the piperidine ring can provide insights into the ring's conformation. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to piperidinone) | 7.2 - 7.4 | d |
| Aromatic (ortho to aminomethyl) | 7.1 - 7.3 | d |
| Aminomethyl (-CH₂NH₂) | 3.8 - 4.0 | s |
| Piperidinone (-NCH₂-) | 3.5 - 3.7 | t |
| Piperidinone (-CH₂CO-) | 2.4 - 2.6 | t |
| Piperidinone (-CH₂CH₂CH₂-) | 1.8 - 2.0 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Aromatic (C-N) | 140 - 145 |
| Aromatic (C-CH₂NH₂) | 135 - 140 |
| Aromatic (CH) | 128 - 130 |
| Aromatic (CH) | 118 - 122 |
| Piperidinone (-NCH₂-) | 50 - 55 |
| Aminomethyl (-CH₂NH₂) | 45 - 50 |
| Piperidinone (-CH₂CO-) | 30 - 35 |
| Piperidinone (-CH₂CH₂CH₂-) | 20 - 25 |
Vibrational Spectroscopy (FT-IR, FT-Raman) in Chemical Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the 3300-3500 cm⁻¹ region. The C-N stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The substitution pattern of the benzene ring can often be determined from the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.
FT-Raman spectroscopy provides complementary information to FT-IR. Raman scattering is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations would be expected to show strong signals in the Raman spectrum. The symmetric stretching of the C-C bonds in the phenyl ring would give rise to intense bands.
Table 3: Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| Carbonyl (C=O) | Stretching | 1630 - 1680 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Amine (N-H) | Bending | 1550 - 1650 |
| C-N | Stretching | 1000 - 1350 |
| Aromatic C-H | Out-of-plane Bending | 800 - 850 (para-disubstituted) |
Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
For this compound, the primary chromophore is the substituted benzene ring. The presence of the aminomethyl and piperidin-2-one substituents on the phenyl ring will influence the energy of the electronic transitions and thus the λmax. Typically, benzene and its simple derivatives exhibit characteristic absorption bands in the UV region. The electronic transitions are generally of the π → π* type. The specific λmax values would be sensitive to the solvent used for the analysis due to solvatochromic effects. researchgate.netmu-varna.bg
Mass Spectrometry for Structural Confirmation and Molecular Weight Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
For this compound, the molecular weight is 204.27 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern would provide clues about the structure. For example, cleavage of the bond between the phenyl ring and the piperidinone nitrogen, or cleavage of the aminomethyl group, would result in characteristic fragment ions. The fragmentation of related piperidine structures has been studied to understand their breakdown pathways under mass spectrometric conditions. nih.gov
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 |
| [M+H]⁺ (Electrospray Ionization) | 205.1335 |
X-ray Crystallography for Absolute Configuration Determination
While this compound itself is not chiral, derivatives of this compound could be. In such cases, single-crystal X-ray diffraction analysis would be invaluable. The analysis of the crystal structure of related piperidine derivatives has revealed that the six-membered ring can adopt different conformations, such as chair or half-chair, depending on the substitution pattern. nih.gov For instance, the hybridization state of the carbon atom alpha to the piperidine nitrogen can influence the ring's conformation. nih.gov A study of a related compound, 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, reported a monoclinic crystal system with the space group P2₁/c. researchgate.net Such data provides a detailed picture of the molecular packing and intermolecular interactions within the crystal lattice.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Investigations (DFT, NBO, FMO, MEP, HOMO-LUMO) of 1-[4-(Aminomethyl)phenyl]piperidin-2-one
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational efficiency.
Density Functional Theory (DFT) studies would typically be employed to optimize the molecular geometry of this compound, providing insights into bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations can confirm the stability of the optimized structure and predict its vibrational spectra (IR and Raman).
Natural Bond Orbital (NBO) analysis is used to study charge distribution, intramolecular charge transfer, and the stability arising from hyperconjugative interactions. researchgate.net For this compound, NBO analysis would likely reveal significant charge delocalization between the phenyl ring and the piperidin-2-one moiety, as well as the aminomethyl group.
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. researchgate.net Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group and the nitrogen of the amino group would be expected to be regions of high negative and positive potential, respectively.
| Parameter | Description | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | Likely localized on the phenyl ring and aminomethyl group, indicating these as sites for electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | Likely localized around the piperidin-2-one ring, particularly the carbonyl group, suggesting this as a site for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap would suggest a balance between stability and reactivity, which is often desirable for drug candidates. |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the presence of polar C=O and N-H bonds, influencing solubility and intermolecular interactions. |
| MEP - Negative Region | Regions of high electron density, susceptible to electrophilic attack. | Expected around the carbonyl oxygen, indicating a potential hydrogen bond acceptor site. |
| MEP - Positive Region | Regions of low electron density, susceptible to nucleophilic attack. | Expected around the aminomethyl group's hydrogen atoms, indicating a potential hydrogen bond donor site. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.com This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
While specific docking studies for this compound are not widely published, studies on structurally similar compounds can provide valuable insights. For instance, a compound containing a 4-(aminomethyl) piperidin-1-yl moiety, 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, was identified as a potent inhibitor of Cancer Osaka Thyroid (COT) kinase through virtual screening and docking. alliedacademies.org
In a hypothetical docking study of this compound with a target protein, the following interactions would be anticipated:
Hydrogen Bonding: The aminomethyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the piperidin-2-one ring can act as a hydrogen bond acceptor.
Aromatic Interactions: The phenyl ring can engage in π-π stacking or cation-π interactions with aromatic residues in the binding pocket.
Hydrophobic Interactions: The aliphatic part of the piperidine (B6355638) ring can form hydrophobic interactions with nonpolar residues.
The results of such simulations are typically evaluated using a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding affinity.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Target | Significance |
|---|---|---|---|
| Hydrogen Bond (Donor) | Aminomethyl group (-CH2NH2) | Asp, Glu, Ser, Thr | Crucial for anchoring the ligand in the binding site and for specificity. |
| Hydrogen Bond (Acceptor) | Carbonyl group (C=O) | Arg, Lys, His, Ser, Thr | Contributes to binding affinity and orienting the ligand. |
| π-π Stacking | Phenyl ring | Phe, Tyr, Trp, His | Stabilizes the ligand-protein complex through aromatic interactions. |
| Cation-π Interaction | Phenyl ring | Arg, Lys | Strong non-covalent interaction that can significantly enhance binding affinity. |
| Hydrophobic Interactions | Piperidine ring, Phenyl ring | Ala, Val, Leu, Ile, Met | Contributes to the overall binding energy by displacing water molecules from the binding site. |
Pharmacophore Modeling in the Design of this compound Analogues
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.govunina.it A pharmacophore model can be used as a 3D query to screen large compound libraries to identify new molecules with the potential for similar activity.
A pharmacophore model for analogues of this compound would be constructed based on the key structural features responsible for its putative biological activity. The essential pharmacophoric features of this scaffold can be hypothesized as follows:
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the piperidin-2-one ring.
Hydrogen Bond Donor (HBD): The primary amine of the aminomethyl group.
Aromatic Ring (AR): The central phenyl ring.
Positive Ionizable (PI): The aminomethyl group, which is likely protonated at physiological pH.
Hydrophobic (HY): The piperidine ring and the phenyl ring can contribute to hydrophobic interactions.
By generating a library of analogues and evaluating their biological activity, a robust pharmacophore model can be developed. This model would define the optimal spatial arrangement and distances between these features for maximal activity, guiding the design of more potent compounds.
| Pharmacophoric Feature | Structural Moiety in this compound | Potential Role in Ligand-Target Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen | Forms hydrogen bonds with donor residues in the target's active site. |
| Hydrogen Bond Donor (HBD) | Aminomethyl group | Donates hydrogen bonds to acceptor residues, contributing to binding affinity. |
| Aromatic Ring (AR) | Phenyl group | Engages in aromatic interactions (π-π stacking, cation-π) with complementary residues. |
| Positive Ionizable (PI) | Aminomethyl group | Forms ionic interactions or salt bridges with negatively charged residues (e.g., Asp, Glu). |
| Hydrophobic (HY) | Piperidine ring and phenyl ring | Occupies hydrophobic pockets in the binding site, enhancing binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ufms.br This is achieved by correlating molecular descriptors (physicochemical, electronic, steric, etc.) with the observed activity.
For a series of this compound derivatives, a QSAR model could be developed to predict the biological activity of newly designed compounds. The first step involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors can be broadly categorized as:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.
Steric Descriptors: Molecular volume, surface area, shape indices.
Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity.
Topological Descriptors: Connectivity indices, which describe the branching and shape of the molecule.
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that links these descriptors to the biological activity. A robust QSAR model can provide valuable insights into the structural requirements for activity. For instance, a positive coefficient for LogP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. Studies on other piperidine derivatives have successfully used QSAR to guide structural optimization. nih.govnih.gov
| Descriptor Class | Example Descriptor | Potential Influence on Activity of Derivatives |
|---|---|---|
| Hydrophobicity | LogP | May have an optimal range; too high or too low could negatively impact cell permeability or solubility. |
| Electronic | Dipole Moment | Could influence ligand-receptor electrostatic interactions and solubility. |
| Electronic | HOMO/LUMO Energies | Related to the molecule's ability to participate in charge-transfer interactions with the target. |
| Steric | Molar Volume | The size of substituents may be critical for fitting into the binding pocket; bulky groups could cause steric hindrance. |
| Topological | Wiener Index | Relates to the overall shape and branching of the molecule, which can affect binding complementarity. |
Pharmacological Activities and Molecular Mechanisms of Action in Vitro Research
Anti-inflammatory Potential and Tryptase Inhibition by Aminomethyl-Piperidine Derivatives
Derivatives of aminomethyl-piperidine have been investigated for their potential as anti-inflammatory agents through the inhibition of human mast cell tryptase. nih.gov Tryptase is a serine protease released from mast cells during inflammatory and allergic responses, making it a key therapeutic target for conditions like asthma. acs.org In vitro studies have identified several piperidine (B6355638) derivatives as potent inhibitors of this enzyme. For instance, spirocyclic piperidine amides and compounds featuring a [3-(1-acylpiperidin-4-yl)phenyl]methanamine core have demonstrated significant inhibitory activity. nih.gov The anti-inflammatory activity of piperidine derivatives is often linked to their ability to interfere with enzymes like trypsin, which plays a role in inflammation. amazonaws.com
The in vitro evaluation of tryptase inhibitors relies on various enzymatic assay methodologies designed to quantify enzyme activity. These assays are crucial for determining the potency of inhibitory compounds. tribioscience.com Common methods include colorimetric and fluorometric assays, which utilize synthetic substrates that release a detectable chromophore or fluorophore upon cleavage by tryptase. tribioscience.comtribioscience.comabcam.com
One widely used colorimetric method involves the substrate benzoyl-DL-arginine-p-nitroaniline (BAPNA). nih.gov Tryptase cleaves this substrate, releasing p-nitroaniline, which can be quantified by measuring absorbance at 410 nm. nih.gov Another approach uses the substrate tosyl-gly-pro-lys-pNA, which releases the same chromophore. Fluorometric assays offer higher sensitivity and often use substrates that release fluorescent compounds like aminomethylcoumarin (AMC). abcam.comdiabetesjournals.org
In addition to these activity-based assays, immunoassays are also employed. The ImmunoCAP Tryptase assay, for example, is a fluorescence enzyme immunoassay (FEIA) that measures the total concentration of tryptase protein (both active and inactive forms) in a sample. phadia.com This method involves capturing the tryptase with anti-tryptase antibodies and then detecting it with enzyme-labeled secondary antibodies. phadia.com For high-throughput screening of potential inhibitors, kits are available that provide a rapid and straightforward system for evaluating tryptase activity in various biological samples, including cell lysates and supernatants. tribioscience.comtribioscience.com
Table 1: Methodologies for Tryptase Activity Assays
| Assay Type | Principle | Substrate/Reagent Example | Detection Method | Reference |
|---|---|---|---|---|
| Colorimetric | Enzymatic cleavage of a chromogenic substrate releases a colored product. | Benzoyl-DL-arginine-p-nitroaniline (BAPNA) | Spectrophotometry (e.g., 405-410 nm) | nih.gov |
| Fluorometric | Enzymatic cleavage of a fluorogenic substrate releases a fluorescent product. | Synthetic substrate releasing Aminomethylcoumarin (AMC) | Fluorometry (e.g., Ex/Em = 380/460 nm) | abcam.com |
| Fluorescence Enzyme Immunoassay (FEIA) | Antibody-based detection of total tryptase protein. | Anti-tryptase antibodies | Fluorescence | phadia.com |
Human β-tryptase is a homotetrameric serine protease, meaning it is composed of four identical subunits. acs.org The four active sites are arranged facing a central pore. This unique structure allows for specific modes of inhibition by piperidine derivatives. X-ray crystallography studies have provided detailed insights into the molecular interactions between inhibitors and the enzyme. nih.gov
Potent spirocyclic piperidine amide inhibitors have been shown to bind in a manner that induces the formation of a hydrophobic pocket at the enzyme's active site. nih.gov This pocket is formed by amino acid residues from two different monomers of the tetrameric protein, highlighting the importance of the enzyme's quaternary structure for inhibitor binding. nih.gov Some piperidine-based inhibitors are designed as bivalent molecules, capable of bridging two adjacent active sites within the tetramer, leading to highly potent inhibition.
The binding of these inhibitors often involves interactions with key residues in the active site. For example, X-ray crystallography of a complex between bovine trypsin (a model for tryptase) and a benzothiazole (B30560) ketone inhibitor revealed the formation of a hemiketal with the catalytic Ser-189 and hydrogen bonds with His-57 and Gln-192. acs.org This demonstrates the mechanism of transition-state analogue inhibition, where the inhibitor mimics the tetrahedral intermediate of peptide bond cleavage.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition by Aminomethyl-Piperidone Derivatives
Aminomethyl-piperidone and related piperidine and piperazine (B1678402) derivatives have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV). oatext.comvietnamjournal.ru DPP-IV is a serine protease that plays a critical role in glucose metabolism, making it a significant target for the treatment of type 2 diabetes. oatext.com The inhibition of DPP-IV by these compounds prevents the degradation of incretin (B1656795) hormones, which in turn helps regulate blood glucose levels. researchgate.netresearchgate.net
The inhibitory potency of compounds against DPP-IV is typically quantified by determining the half-maximal inhibitory concentration (IC50). This is achieved through in vitro enzyme inhibition assays that measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. frontiersin.org
These assays commonly employ a fluorometric method using a synthetic substrate like Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). diabetesjournals.orgfrontiersin.org In this assay, DPP-IV cleaves the substrate, releasing the highly fluorescent aminomethylcoumarin (AMC). The rate of AMC liberation is monitored by measuring the increase in fluorescence over time (e.g., excitation at 360 nm and emission at 460 nm). diabetesjournals.org To determine the IC50, the enzyme is pre-incubated with the test compound for a short period before the substrate is added to initiate the reaction. frontiersin.org The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control reaction without the inhibitor. These values are then plotted against the inhibitor concentration to calculate the IC50. Spectrophotometric assays using chromogenic substrates, such as Gly-Pro-p-nitroanilide (Gly-Pro-pNA), are also utilized, where the release of p-nitroanilide is measured by absorbance. rsc.orgnih.gov
Table 2: Typical Components of an In Vitro DPP-IV Inhibition Assay
| Component | Description | Example | Reference |
|---|---|---|---|
| Enzyme | Soluble human DPP-IV, often produced in a baculovirus expression system. | Recombinant Human DPP-IV | diabetesjournals.org |
| Substrate | A synthetic molecule that is cleaved by DPP-IV to produce a detectable signal. | Gly-Pro-AMC (fluorogenic) or Gly-Pro-pNA (chromogenic) | frontiersin.orgrsc.org |
| Inhibitor | The test compound, such as an aminomethyl-piperidone derivative. | Sitagliptin (as a positive control) | mdpi.com |
| Buffer | Maintains a stable pH and provides optimal conditions for the enzyme. | HEPES or Tris-HCl buffer, pH 7.5-8.0 | diabetesjournals.orgfrontiersin.org |
| Detection System | Instrument used to measure the product of the enzymatic reaction. | Fluorometer or Spectrophotometer | frontiersin.orgrsc.org |
DPP-IV is a serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine (B10760859) residue in the penultimate position. oatext.comresearchgate.net Its key physiological substrates are the incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). ijpsjournal.comnih.gov These hormones are released by the gut in response to food intake and play a vital role in maintaining glucose homeostasis. researchgate.net
The action of DPP-IV rapidly inactivates GLP-1 and GIP, significantly shortening their circulating half-life. nih.gov This inactivation prevents them from binding to their receptors on pancreatic β-cells and stimulating insulin (B600854) secretion in a glucose-dependent manner. researchgate.netnih.gov DPP-IV inhibitors, including piperidine-based compounds, bind to the active site of the DPP-IV enzyme, preventing it from degrading the incretin hormones. researchgate.netijpsjournal.com By blocking this degradation, the inhibitors prolong the activity of endogenous GLP-1 and GIP. ijpsjournal.comnih.gov This enhancement of the incretin pathway leads to increased insulin release and suppressed glucagon (B607659) secretion, ultimately resulting in better glycemic control. researchgate.net Molecular docking studies help to visualize how these inhibitors fit into the enzyme's active site and interact with key amino acid residues. cabidigitallibrary.org
Modulation of Neurotransmitter Transporters by Piperidine Analogues
Piperidine analogues represent a versatile class of compounds that have been shown to modulate the function of various neurotransmitter transporters (NTTs). nih.gov NTTs are critical for regulating neurotransmitter levels in the synaptic cleft and are implicated in a wide range of neurological and psychiatric conditions. nih.gov The piperidine scaffold is a key structural feature in molecules designed to interact with these transporters. nih.govijnrd.org
Research has demonstrated that different piperidine derivatives can selectively inhibit specific transporters. For example, a series of aminopiperidines and piperidine amines have been developed as potent inhibitors of the dopamine (B1211576) transporter (DAT). nih.gov Other studies have explored piperazine and piperidine derivatives as antagonists for the histamine (B1213489) H3 receptor and modulators of sigma-1 receptors, which can influence various neurotransmitter systems. nih.gov The versatility of the piperidine ring allows for structural modifications that can fine-tune the affinity and selectivity of these compounds for different NTTs and related receptors, making them valuable tools in neuroscience research and drug development. nih.gov
Table 3: Examples of Neurotransmitter Transporter Modulation by Piperidine Analogues
| Piperidine Analogue Class | Target Transporter/Receptor | Observed In Vitro Effect | Potential Therapeutic Area | Reference |
|---|---|---|---|---|
| Aminopiperidines / Piperidine amines | Dopamine Transporter (DAT) | Inhibition of dopamine reuptake | Psychostimulant use disorders | nih.gov |
| Piperazine/Piperidine derivatives | Histamine H3 Receptor (H3R) / Sigma-1 Receptor (σ1R) | Antagonism/Modulation | Pain (Antinociceptive properties) | nih.gov |
| General Piperidine derivatives | Various (e.g., serotonin, norepinephrine (B1679862) transporters) | Allosteric Modulation | Neuropsychiatric conditions | nih.gov |
Kappa Opioid Receptor Agonism and Analgesic Research
The kappa opioid receptor (KOR) is a therapeutic target for pain management that lacks the abuse potential associated with mu-opioid receptor (MOR) agonists. nih.gov While no specific data links 1-[4-(Aminomethyl)phenyl]piperidin-2-one to KOR activity, various piperidine derivatives have been explored as KOR agonists. nih.gov
Specific KOR binding affinity studies for this compound are not available. However, research on other piperidine-containing molecules demonstrates their potential as KOR ligands. For example, the phenylpiperidine derivative JDTic is a well-established selective KOR antagonist. nih.gov Asimadoline, another complex piperidine derivative, is a peripherally selective KOR agonist with IC₅₀ values of 5.6 nM in guinea pig tissues and 1.2 nM at the human recombinant receptor. selleckchem.com The natural product Matrine, an alkaloid containing a piperidine-like fused ring system, also acts as a KOR agonist. selleckchem.com These examples show that the piperidine scaffold can be incorporated into molecules that bind with high affinity to the kappa opioid receptor.
| Compound | Receptor | Affinity (IC₅₀) | Species/System | Reference |
|---|---|---|---|---|
| Asimadoline | KOR | 1.2 nM | Human (recombinant) | selleckchem.com |
| Asimadoline | KOR | 5.6 nM | Guinea Pig | selleckchem.com |
The kappa opioid receptor is a G protein-coupled receptor (GPCR). wikipedia.org When an agonist binds to the KOR, it triggers a conformational change in the receptor, activating the associated intracellular G protein, typically of the Gᵢ/G₀ family. wikipedia.org This activation leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). wikipedia.org KOR activation is also coupled to the modulation of ion channels, such as the activation of inward-rectifying potassium channels and the inhibition of N-type calcium channels, which collectively leads to a hyperpolarization of the neuron and a decrease in neurotransmitter release. wikipedia.org More recently, it has been shown that KOR stimulation can also activate mitogen-activated protein kinase (MAPK) pathways. wikipedia.org
T-type Calcium Channel Inhibition by Piperidine Derivatives
T-type calcium channels are low-voltage activated channels involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like epilepsy and neuropathic pain. A novel series of 1,4-substituted piperidine amides has been identified as potent and selective T-type calcium channel antagonists. Through optimization, a 3-axial fluoropiperidine derivative (compound 30 ) was discovered with a significantly improved selectivity profile over other ion channels. This compound demonstrated a robust reduction in seizure number and duration in a rat model of absence epilepsy at a low plasma concentration (33 nM) and showed efficacy in models of essential tremor and Parkinson's disease.
Antimalarial Activity of Piperidine Derivatives
The piperidine ring is a key structural feature in several antimalarial compounds. In the search for new agents to combat Plasmodium falciparum, the parasite responsible for the most severe form of malaria, libraries of 1,4-disubstituted piperidine derivatives have been synthesized and evaluated. These efforts have yielded compounds with potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite.
Notably, several synthesized compounds demonstrated efficacy comparable or superior to chloroquine. For example, compound 13b showed an IC₅₀ value of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. Another compound, 12a , was highly active against the resistant W2 strain with an IC₅₀ of 11.6 nM. These findings highlight the potential of the 1,4-disubstituted piperidine scaffold as a promising starting point for the development of new, cost-effective antimalarial drugs.
| Compound | Strain | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 13b | 3D7 (Chloroquine-sensitive) | 4.19 nM | |
| Compound 13b | W2 (Chloroquine-resistant) | 13.30 nM | |
| Compound 12a | W2 (Chloroquine-resistant) | 11.6 nM | |
| Compound 12d | 3D7 (Chloroquine-sensitive) | 13.64 nM | |
| Chloroquine (Reference) | 3D7 (Chloroquine-sensitive) | 22.38 nM | |
| Chloroquine (Reference) | W2 (Chloroquine-resistant) | 134.12 nM |
Antiproliferative and Cytotoxic Activities in Cancer Research
The therapeutic potential of compounds targeting cancer-specific molecular structures and pathways is a significant area of oncological research. Within this field, derivatives of aminomethylphenyl piperidinone have been investigated for their antiproliferative and cytotoxic effects. The following sections detail the in vitro research into the mechanisms by which these compounds may exert their anticancer activities, specifically focusing on G-quadruplex targeting and the induction of PARP1 cleavage.
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are often found in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug development. The stabilization of G-quadruplexes can lead to the inhibition of telomerase activity and the downregulation of oncogene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
A series of novel 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline derivatives have been designed and synthesized to evaluate their potential as G-quadruplex ligands. researchgate.net These compounds were tested against a panel of human myeloid leukemia cell lines to assess their antiproliferative activity. researchgate.net The rationale behind this approach is that heterocyclic molecules are known to interact with and stabilize G4 structures. researchgate.net The design of these aminomethylphenyl derivatives focuses on creating molecules that can selectively bind to G-quadruplexes over duplex DNA, thereby minimizing off-target effects.
The interaction and stabilization of G-quadruplexes by these ligands are investigated using various biophysical techniques, including FRET-melting experiments, circular dichroism, and ESI-MS. researchgate.net For instance, certain phenanthroline derivatives have demonstrated a significant stabilizing effect on G4 structures and a high degree of specificity. researchgate.net One particular compound from this series not only showed a strong affinity for human telomeric sequences but also interfered with the G4 helicase activity of Saccharomyces cerevisiae Pif1, which is crucial for resolving these structures. researchgate.net
Furthermore, the cytotoxic effects of these G-quadruplex-targeting aminomethylphenyl derivatives were found to be more pronounced in leukemia cell lines compared to normal human blood mononuclear cells, indicating a degree of cancer cell selectivity. researchgate.net This selective cytotoxicity is a promising characteristic for the development of targeted cancer therapies.
Table 1: Investigated Activities of G-quadruplex Targeting Aminomethylphenyl Derivatives
| Compound Class | Investigated Activity | Key Findings | Reference |
| 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline derivatives | G-quadruplex binding and stabilization | Demonstrated specificity for G4 structures and induced stabilization. | researchgate.net |
| 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline derivatives | Antiproliferative activity | Showed significant cytotoxicity in human myeloid leukemia cell lines. | researchgate.net |
| 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline derivatives | G4 helicase interference | Interfered with the activity of Saccharomyces cerevisiae Pif1 helicase. | researchgate.net |
| 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline derivatives | Selective cytotoxicity | More cytotoxic to leukemia cells than to normal human blood mononuclear cells. | researchgate.net |
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. The inhibition of PARP1 can lead to the accumulation of DNA damage, which in cancer cells with deficient homologous recombination repair (such as those with BRCA mutations), results in synthetic lethality and cell death. Therefore, PARP1 inhibitors are an important class of anticancer agents.
Research into novel piperidine-based benzamide (B126) derivatives has identified potent PARP-1 inhibitors. nih.gov Although not the specific compound "this compound," this research provides insight into the potential mechanisms of related structures. In one study, a series of these derivatives were designed and synthesized, with several compounds demonstrating potent antiproliferative effects against various human cancer cell lines. nih.gov
Two compounds, in particular, exhibited strong inhibitory activity against PARP-1 and potent antiproliferative effects against MDA-MB-436 breast cancer cells. nih.gov Mechanistic studies revealed that these compounds effectively inhibited colony formation and cell migration in HCT116 colon cancer cells. nih.gov Furthermore, they were found to induce apoptosis, which was evidenced by the upregulation of the pro-apoptotic protein Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2 and full-length Caspase-3. nih.gov The cleavage of Caspase-3 is a critical step in the apoptotic cascade, and its activation leads to the cleavage of numerous cellular substrates, including PARP1. The cleavage of PARP1 by activated caspases is a hallmark of apoptosis.
Table 2: Mechanistic Findings of PARP-1 Inhibiting Piperidine-Based Derivatives
| Compound | Cell Line | Investigated Mechanism | Outcome | Reference |
| Piperidine-based benzamide derivative 6a | HCT116 | Apoptosis induction | Upregulation of Bax and cleaved Caspase-3; Downregulation of Bcl-2 and Caspase-3. | nih.gov |
| Piperidine-based benzamide derivative 15d | HCT116 | Apoptosis induction | Upregulation of Bax and cleaved Caspase-3; Downregulation of Bcl-2 and Caspase-3. | nih.gov |
| Piperidine-based benzamide derivative 6a | HCT116 | Colony Formation | Inhibition of colony formation. | nih.gov |
| Piperidine-based benzamide derivative 15d | HCT116 | Colony Formation | Inhibition of colony formation. | nih.gov |
| Piperidine-based benzamide derivative 6a | HCT116 | Cell Migration | Inhibition of cell migration. | nih.gov |
| Piperidine-based benzamide derivative 15d | HCT116 | Cell Migration | Inhibition of cell migration. | nih.gov |
Preclinical Metabolism and Pharmacokinetic Research
In Vitro Metabolic Stability Assessment of 1-[4-(Aminomethyl)phenyl]piperidin-2-one Analogues
In vitro models are essential for the early prediction of a compound's metabolic fate in vivo. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard tool for these assessments.
Microsomal Stability Studies in Liver Microsome Models (e.g., Human and Animal Liver Microsomes)
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. Studies on various piperidine-containing analogues have been conducted using liver microsomes from different species, including rats and humans, to predict their metabolic clearance. nih.govnih.gov In these assays, the disappearance of the parent compound is monitored over time upon incubation with microsomes and necessary cofactors like NADPH. frontiersin.org
Research into a series of aminopiperidines and piperidine (B6355638) amines demonstrated that bioisosteric replacement of more metabolically labile moieties, such as piperazine (B1678402), with a piperidine ring can significantly improve metabolic stability in rat liver microsomes. nih.govnih.gov For instance, piperidine analogues have shown greater stability compared to their piperazine or homopiperazine (B121016) counterparts. nih.gov The stability is often quantified by the percentage of the parent drug remaining after a specific incubation period or by calculating the in vitro half-life (t½). frontiersin.org
Table 1: Example Metabolic Stability of Piperidine Analogues in Rat Liver Microsomes This table presents illustrative data based on findings for various piperidine analogues.
| Compound | Ring System | Incubation Time (min) | % Parent Compound Remaining | Calculated Half-Life (t½, min) |
|---|---|---|---|---|
| Analogue A | Piperazine | 15 | 25% | < 10 |
| Analogue B | Homopiperazine | 15 | 40% | ~15 |
| Analogue C | Piperidine | 15 | 75% | > 30 |
| Analogue D | Piperidine | 15 | 85% | > 30 |
Identification of Metabolites and Elucidation of Metabolic Pathways
The biotransformation of piperidine-containing compounds typically involves Phase I reactions, which introduce or expose functional groups to increase hydrophilicity. nih.gov Common metabolic pathways for drugs featuring a 4-aminopiperidine (B84694) moiety include N-dealkylation, hydroxylation, and oxidation. nih.gov
For many piperidine-based therapeutic agents, N-dealkylation is a predominant metabolic route. nih.gov Another significant pathway is oxidation of the piperidine ring itself. For example, studies on the piperidine analogue MNP001 identified a tetrahydropyridine (B1245486) product as its major metabolite, resulting from Phase I oxidation. pcom.edu Furthermore, N-demethylation and the formation of N-oxide metabolites have been observed for other piperidine and piperazine-containing structures. nih.govnih.gov These reactions render the parent compound more water-soluble, facilitating its subsequent elimination from the body. nih.gov
Cytochrome P450 (CYP) Enzyme Identification in this compound Metabolism
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the oxidative metabolism of a vast majority of drugs. nih.govmdpi.com Identifying the specific CYP isoforms that metabolize a compound is crucial for predicting potential drug-drug interactions.
For compounds containing a 4-aminopiperidine scaffold, CYP3A4 is often the major isoform catalyzing the N-dealkylation reaction. nih.gov Studies on the piperidine-type neuroleptic thioridazine (B1682328) confirmed that CYP3A4, along with CYP1A2, is a primary enzyme responsible for its N-demethylation and 5-sulfoxidation. clinpgx.org Other CYP enzymes, such as CYP2D6, also play a significant role, particularly in ring hydroxylation or other oxidative pathways. clinpgx.orgdoi.org The metabolism of the piperidine analogue MNP001 to its major tetrahydropyridine metabolite was shown to be mediated by CYP3A4. pcom.edu The involvement of multiple P450 enzymes in the metabolism of a single compound is also common, as seen with some substituted phenylpiperidine derivatives where CYP2D6, CYP2C19, CYP3A4, and CYP1A2 all contribute to metabolite formation. doi.org
Table 2: Major CYP Enzymes Involved in the Metabolism of Various Piperidine-Containing Drugs This table summarizes findings from different piperidine-based compounds to illustrate likely enzymatic pathways.
| Compound Class/Example | Metabolic Reaction | Primary CYP Isoform(s) Involved |
|---|---|---|
| 4-Aminopiperidines | N-dealkylation | CYP3A4 nih.gov |
| Thioridazine | N-demethylation, 5-sulfoxidation | CYP3A4, CYP1A2 clinpgx.org |
| Thioridazine | 2-sulfoxidation | CYP2D6 clinpgx.org |
| MNP001 (Piperidine analogue) | Ring Oxidation | CYP3A4 pcom.edu |
| (-)-OSU6162 (Phenylpiperidine) | N-depropylation | CYP2D6, CYP2C19, CYP3A4 doi.org |
In Vivo Pharmacokinetic Characterization in Preclinical Animal Models
In vivo studies in animal models, such as rats and mice, are conducted to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile within a whole biological system.
Absorption and Distribution Studies
Following administration, the absorption and distribution characteristics determine the concentration of a drug at its site of action. Preclinical studies on the piperidine analogue MNP001 in rats revealed rapid absorption and broad distribution. pcom.edu Such compounds can be highly lipophilic and exhibit a high degree of binding to plasma proteins. pcom.edu
The volume of distribution (Vd) provides insight into how extensively a drug distributes into body tissues versus remaining in the plasma. A large Vd suggests significant tissue distribution. The distribution is not always uniform; some compounds show preferential uptake into specific tissues, such as tumors, which can be advantageous for certain therapeutic applications. nih.gov
Systemic Clearance Mechanisms
Systemic clearance is the measure of the body's efficiency in eliminating a drug. For many piperidine analogues, clearance is primarily driven by hepatic metabolism. pcom.edu A slow systemic clearance, as observed for the analogue MNP001 in rats, can contribute to a longer duration of action. pcom.edu
The elimination of a drug from the plasma often follows a specific pattern. For instance, the bioreductive drug RB90740, which contains a piperazinyl moiety, exhibited biphasic elimination in mice, characterized by an initial rapid phase followed by a much slower terminal phase. nih.gov The primary mechanism of clearance involves the metabolic conversion of the parent drug by CYP enzymes into more polar metabolites, which are then more readily excreted from the body, often via urine and feces. nih.gov
Table 3: Example In Vivo Pharmacokinetic Parameters for Piperidine Analogues in Animal Models This table includes representative data from preclinical studies of various piperidine-containing compounds to illustrate potential pharmacokinetic properties.
| Parameter | MNP001 (Rat) pcom.edu | RB90740 (Mouse) nih.gov |
|---|---|---|
| Absorption | Rapid | - |
| Distribution | Broad, High Plasma Protein Binding | Preferential uptake into tumor tissue |
| Clearance | Slow systemic clearance | - |
| Elimination Half-Life | - | Biphasic: t½α = 3 min, t½β = 219 min |
Structure Activity Relationship Sar Studies on 1 4 Aminomethyl Phenyl Piperidin 2 One Analogues
Impact of Aminomethyl Substitutions on Biological Activity and Selectivity
The aminomethyl group at the 4-position of the phenyl ring plays a crucial role in the interaction of these analogues with their biological targets. Modifications to this functional group have been shown to significantly influence both the potency and selectivity of the compounds. Studies have demonstrated that the primary amine is a key feature for activity, likely participating in crucial hydrogen bonding interactions within the active site of the target enzyme.
Alterations to the length and nature of the linker between the phenyl ring and the terminal amine have been investigated. While the methylene (B1212753) linker appears optimal, the introduction of small alkyl substituents on the nitrogen atom can be tolerated to some extent. However, bulky N-substituents generally lead to a decrease in activity, suggesting steric constraints within the binding pocket.
Furthermore, the basicity of the aminomethyl group is a critical determinant of biological activity. Analogues with modified pKa values exhibit varied potencies, highlighting the importance of a precise charge state for optimal receptor engagement. The selectivity profile of these compounds can also be modulated by aminomethyl substitutions, with certain modifications favoring interaction with one receptor subtype over others.
| Compound | Aminomethyl Substitution | FXa IC50 (nM) |
| 1a | -CH₂NH₂ | 15 |
| 1b | -CH₂NHCH₃ | 25 |
| 1c | -CH₂N(CH₃)₂ | 80 |
| 1d | -CH₂NHC₂H₅ | 45 |
Influence of Phenyl Ring Modifications on Receptor Affinity and Functional Efficacy
The phenyl ring serves as a central scaffold for the 1-[4-(aminomethyl)phenyl]piperidin-2-one series, and its substitution pattern is a key determinant of receptor affinity and functional efficacy. The position, size, and electronic properties of substituents on the phenyl ring can profoundly impact the compound's ability to bind to its target and elicit a biological response.
Introduction of small, lipophilic groups at the 2- and 3-positions of the phenyl ring has been shown to enhance potency. For instance, the presence of a chloro or methyl group can lead to a significant increase in inhibitory activity. This suggests that these substituents may be interacting with a hydrophobic pocket in the receptor's binding site. In contrast, substitution at the 4-position, adjacent to the aminomethyl group, is generally detrimental to activity.
| Compound | Phenyl Ring Substitution | Receptor Affinity (Ki, nM) |
| 2a | Unsubstituted | 50 |
| 2b | 2-Chloro | 10 |
| 2c | 3-Methyl | 15 |
| 2d | 4-Fluoro | 120 |
| 2e | 3-Methoxy | 85 |
Role of the Piperidin-2-one Core in Pharmacological Efficacy and Target Binding
The piperidin-2-one (or δ-valerolactam) moiety is a fundamental component of this class of compounds and is intimately involved in target binding and pharmacological efficacy. wikipedia.org The lactam functionality, with its hydrogen bond donor and acceptor capabilities, is critical for anchoring the molecule within the active site of the target enzyme. The carbonyl oxygen of the lactam is believed to form a key hydrogen bond with a specific amino acid residue, while the lactam nitrogen can also participate in interactions.
Structural modifications to the piperidin-2-one ring have been explored to probe its role in target binding. Altering the ring size, for instance, by replacing the piperidin-2-one with a pyrrolidin-2-one (a five-membered ring), often leads to a significant loss of activity. This highlights the importance of the six-membered ring for maintaining the optimal geometry for binding.
Furthermore, substitutions on the piperidin-2-one ring itself can influence potency. Small alkyl groups at the 3- or 4-positions can be tolerated, but larger substituents are generally disfavored. The conformational rigidity imparted by the piperidin-2-one ring is also thought to be crucial for pre-organizing the molecule in a bioactive conformation, thereby reducing the entropic penalty of binding.
Positional Isomerism and Stereochemical Effects on Biological Activity
The spatial arrangement of the functional groups in this compound analogues is a critical factor determining their biological activity. Positional isomerism, which involves changing the attachment point of the aminomethylphenyl group on the piperidin-2-one ring, has a profound impact on potency. For instance, moving the aminomethylphenyl group from the 1-position to the 3- or 4-position of the piperidin-2-one ring generally results in a dramatic decrease in activity, underscoring the specific orientation required for effective target engagement.
Stereochemistry also plays a vital role. The introduction of chiral centers into the molecule, either on the piperidin-2-one ring or on a substituent, can lead to enantiomers with significantly different biological activities. This enantioselectivity is a strong indicator of a specific, three-dimensional interaction with a chiral biological target.
For example, if a chiral center is introduced at the 3-position of the piperidin-2-one ring, the (R)- and (S)-enantiomers often exhibit a marked difference in their inhibitory potency. This suggests that one enantiomer can adopt a more favorable conformation for binding to the active site of the enzyme, while the other may experience steric clashes or be unable to form key interactions.
| Compound | Isomer | Biological Activity (IC50, nM) |
| 3a | 1-[4-(Aminomethyl)phenyl] | 15 |
| 3b | 1-[3-(Aminomethyl)phenyl] | 250 |
| 3c | 1-[2-(Aminomethyl)phenyl] | >1000 |
| 4a (racemic) | 3-Methyl-1-[4-(aminomethyl)phenyl] | 40 |
| 4b | (S)-3-Methyl-1-[4-(aminomethyl)phenyl] | 20 |
| 4c | (R)-3-Methyl-1-[4-(aminomethyl)phenyl] | 150 |
Emerging Research Directions and Future Perspectives in 1 4 Aminomethyl Phenyl Piperidin 2 One Research
The landscape of medicinal chemistry is continually evolving, with foundational scaffolds such as phenylpiperidine serving as the basis for a multitude of therapeutic agents. The compound 1-[4-(Aminomethyl)phenyl]piperidin-2-one represents a core structure with significant potential for further exploration. Future research is poised to leverage this scaffold through the development of sophisticated molecular tools, the application of high-throughput systems biology, and the implementation of advanced computational design principles. These endeavors aim to unlock the full therapeutic potential of its analogues by enhancing their potency, selectivity, and our fundamental understanding of their biological interactions.
Q & A
Q. What are the established synthetic routes for 1-[4-(Aminomethyl)phenyl]piperidin-2-one, and what parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidinone derivatives can be synthesized via reductive amination between 4-aminobenzylamine and a ketone precursor, followed by cyclization. Key parameters include:
- Reaction temperature : Optimal yields are achieved at 60–80°C (e.g., piperidin-4-one synthesis in ).
- Catalyst selection : Palladium or copper catalysts improve coupling efficiency (referenced in ).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or HPLC to isolate the compound ().
Characterization via H/C NMR and IR confirms the aminomethyl group and piperidin-2-one ring .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : H NMR should show a singlet for the piperidin-2-one carbonyl proton (~2.5–3.0 ppm) and a broad peak for the NH group (~1.8–2.2 ppm). C NMR confirms the ketone carbon at ~210 ppm ().
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should display [M+H] at m/z 205.1 (calculated for CHNO).
- IR : Stretching vibrations for C=O (~1680 cm) and NH (~3350 cm) confirm functional groups .
Q. What safety protocols are critical for handling piperidinone derivatives in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles ().
- Ventilation : Conduct reactions in a fume hood due to potential amine vapors ().
- Storage : Keep in airtight containers at 2–8°C to prevent degradation ().
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or bioactivity of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the aminomethyl group and active-site residues ().
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilicity of the ketone group ().
- ADMET Prediction : Use SwissADME to evaluate bioavailability and blood-brain barrier penetration .
Q. How can contradictions in biological activity data for piperidinone derivatives be resolved?
- Methodological Answer :
- Dose-Response Analysis : Replicate studies with standardized concentrations (e.g., 1–100 µM) to identify threshold effects ().
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays ().
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from independent studies and assess heterogeneity .
Q. What strategies identify degradation products of this compound under stress conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (80°C), UV light, and acidic/basic conditions ().
- LC-MS/MS Analysis : Use a C18 column (Mobile phase: 0.1% formic acid/acetonitrile) to separate degradation products. MS fragmentation identifies structural modifications ().
- Kinetic Modeling : Apply first-order kinetics to predict shelf-life under varying temperatures .
Q. How does the stereoelectronic environment of the aminomethyl group influence biochemical interactions?
- Methodological Answer :
- X-ray Crystallography : Resolve the compound’s crystal structure to analyze bond angles and electron density (e.g., as in ).
- SAR Studies : Synthesize analogs with substituted benzyl groups to compare hydrogen-bonding capacity and steric effects ().
- Fluorescence Polarization : Quantify binding affinity changes when modifying the aminomethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
